

# 3-Isopropoxybenzaldehyde: A Versatile Building Block in Modern Organic Synthesis

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## Compound of Interest

Compound Name: 3-Isopropoxybenzaldehyde

Cat. No.: B1298940

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**3-Isopropoxybenzaldehyde** is a valuable aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a moderately bulky isopropoxy group at the meta-position relative to the formyl group, offers distinct steric and electronic properties that can be exploited in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of **3-isopropoxybenzaldehyde**, with a particular focus on its applications in the development of novel therapeutic agents and functional materials. Detailed experimental protocols, spectroscopic data, and graphical representations of synthetic workflows and biological pathways are presented to facilitate its use in the laboratory.

## Physicochemical and Spectroscopic Properties

**3-Isopropoxybenzaldehyde** is a colorless to light yellow liquid under standard conditions. A summary of its key physicochemical and spectroscopic data is provided in the tables below.

### Table 1: Physicochemical Properties of 3-Isopropoxybenzaldehyde

Property	Value	Reference
CAS Number	75792-33-5	N/A
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	N/A
Molecular Weight	164.20 g/mol	[1]
Boiling Point	110-113 °C at 2 Torr	N/A
Density	1.036 g/cm <sup>3</sup> (predicted)	[2]
Appearance	Colorless to light yellow liquid	[2]

**Table 2: Spectroscopic Data of 3-Isopropoxybenzaldehyde**

Technique	Key Data and Interpretation
<sup>1</sup> H NMR	Predicted chemical shifts (CDCl <sub>3</sub> , 400 MHz): δ 9.98 (s, 1H, CHO), 7.50-7.40 (m, 2H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 4.65 (sept, 1H, OCH(CH <sub>3</sub> ) <sub>2</sub> ), 1.35 (d, 6H, OCH(CH <sub>3</sub> ) <sub>2</sub> ). The aldehyde proton appears as a characteristic singlet downfield. The aromatic protons exhibit a complex splitting pattern in the aromatic region. The isopropyl group shows a septet for the methine proton and a doublet for the methyl protons.
<sup>13</sup> C NMR	Predicted chemical shifts (CDCl <sub>3</sub> , 101 MHz): δ 192.5 (CHO), 159.0 (C-O), 137.5 (Ar-C), 129.8 (Ar-CH), 123.0 (Ar-CH), 121.0 (Ar-CH), 115.0 (Ar-CH), 70.0 (OCH), 22.0 (CH <sub>3</sub> ). The aldehydic carbon resonates significantly downfield. Six distinct aromatic signals are expected due to the meta-substitution.
IR (Infrared)	Key absorptions (neat, cm <sup>-1</sup> ): ~2980 (C-H, aliphatic), ~2870 (C-H, aliphatic), ~1700 (C=O, aldehyde), ~1600, ~1580 (C=C, aromatic), ~1250 (C-O, ether). The strong carbonyl stretch is a key diagnostic peak.
MS (Mass Spec.)	Key fragments (m/z): 164 ([M] <sup>+</sup> ), 149 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 121 ([M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> ), 93, 77. The molecular ion peak is observed, along with characteristic fragmentation patterns corresponding to the loss of the isopropyl group and subsequent rearrangements.

## Synthesis of 3-Isopropoxybenzaldehyde

**3-Isopropoxybenzaldehyde** is readily synthesized from commercially available 3-hydroxybenzaldehyde via a Williamson ether synthesis.

## Experimental Protocol: Synthesis of 3-Isopropoxybenzaldehyde

### Materials:

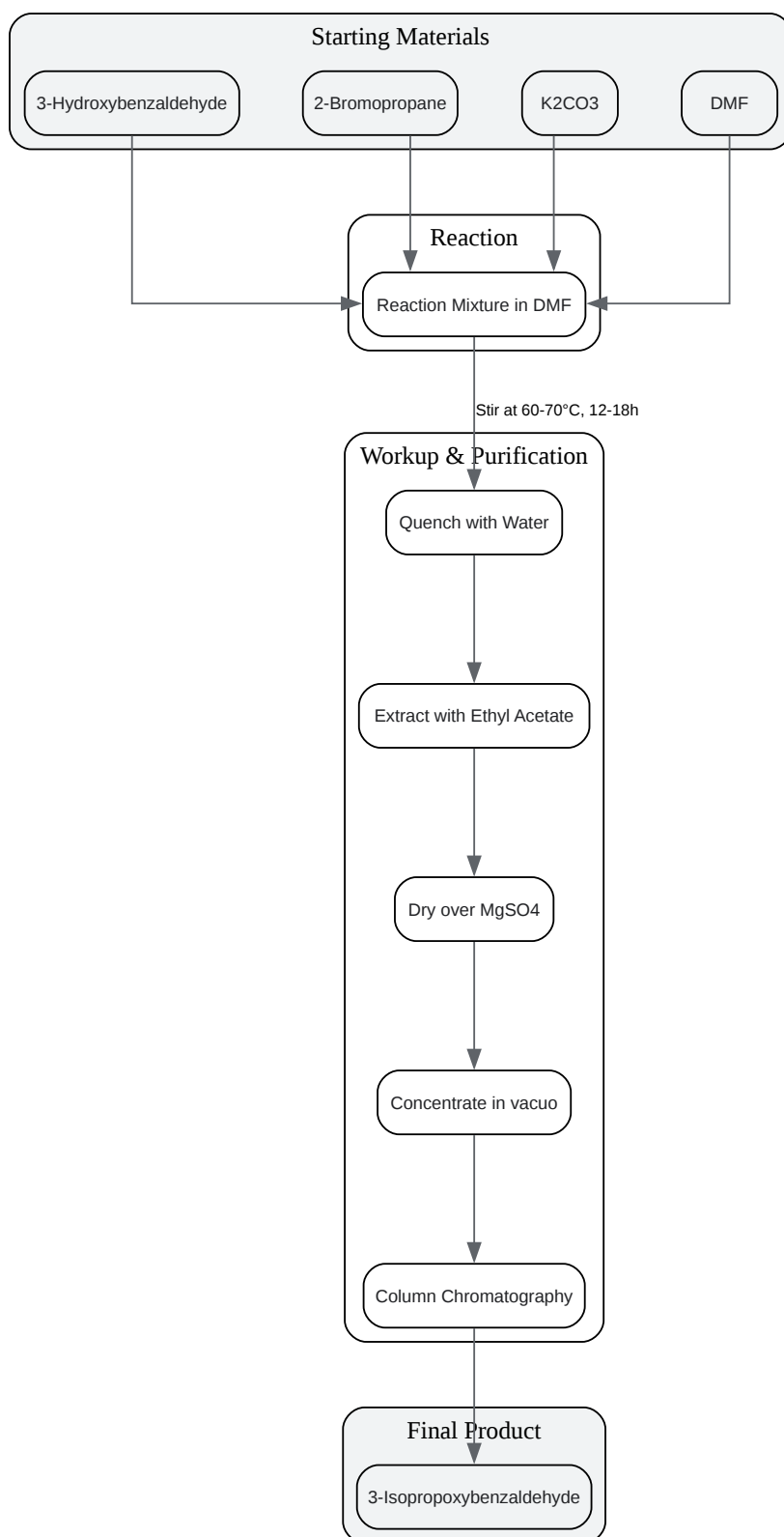
- 3-Hydroxybenzaldehyde
- 2-Bromopropane (or 2-iodopropane)
- Potassium carbonate ( $K_2CO_3$ ) or Potassium tert-butoxide
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Hexanes
- Brine
- Magnesium sulfate ( $MgSO_4$ )

### Procedure:

- To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add 2-bromopropane (1.2 eq) to the reaction mixture.
- Heat the reaction to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).

- Combine the organic layers, wash with brine, dry over anhydrous  $\text{MgSO}_4$ , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford **3-isopropoxybenzaldehyde** as a colorless oil.

A visual representation of this synthetic workflow is provided below.



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Synthetic workflow for **3-isopropoxybenzaldehyde**.

## Reactivity and Applications in Organic Synthesis

The aldehyde functionality of **3-isopropoxybenzaldehyde** allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

### Ruthenium-Catalyzed C-H Oxygenation

**3-Isopropoxybenzaldehyde** can be utilized in ruthenium-catalyzed, aldehyde-assisted C-H oxygenation reactions to produce ortho-hydroxy arylaldehydes. This transformation is highly valuable for introducing functionality at a typically unreactive C-H bond.

Generalized Experimental Protocol:

- In a sealed tube, combine **3-isopropoxybenzaldehyde** (1.0 eq), a ruthenium catalyst (e.g.,  $[\text{Ru}(\text{p-cymene})\text{Cl}_2]_2$ , 2.5 mol%), a silver carboxylate oxidant (e.g., AgOAc, 2.0 eq), and a carboxylic acid solvent (e.g., hexafluoroisopropanol).
- Heat the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 h).
- After cooling, the reaction mixture is filtered and concentrated.
- The residue is then purified by column chromatography to yield the corresponding ortho-hydroxylated product.

### Other Key Reactions

- Wittig Reaction: Reacts with phosphorus ylides to form substituted styrenes.
- Aldol Condensation: Undergoes condensation with enolates of ketones or esters to form  $\alpha,\beta$ -unsaturated carbonyl compounds.
- Reductive Amination: Can be converted to the corresponding amine via reaction with an amine in the presence of a reducing agent.
- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.

- Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

## Application in Drug Discovery and Development

The **3-isopropoxybenzaldehyde** scaffold is a key component in the synthesis of various biologically active molecules. Its derivatives have shown promise in targeting a range of diseases.

## Synthesis of Phosphodiesterase (PDE) Inhibitors

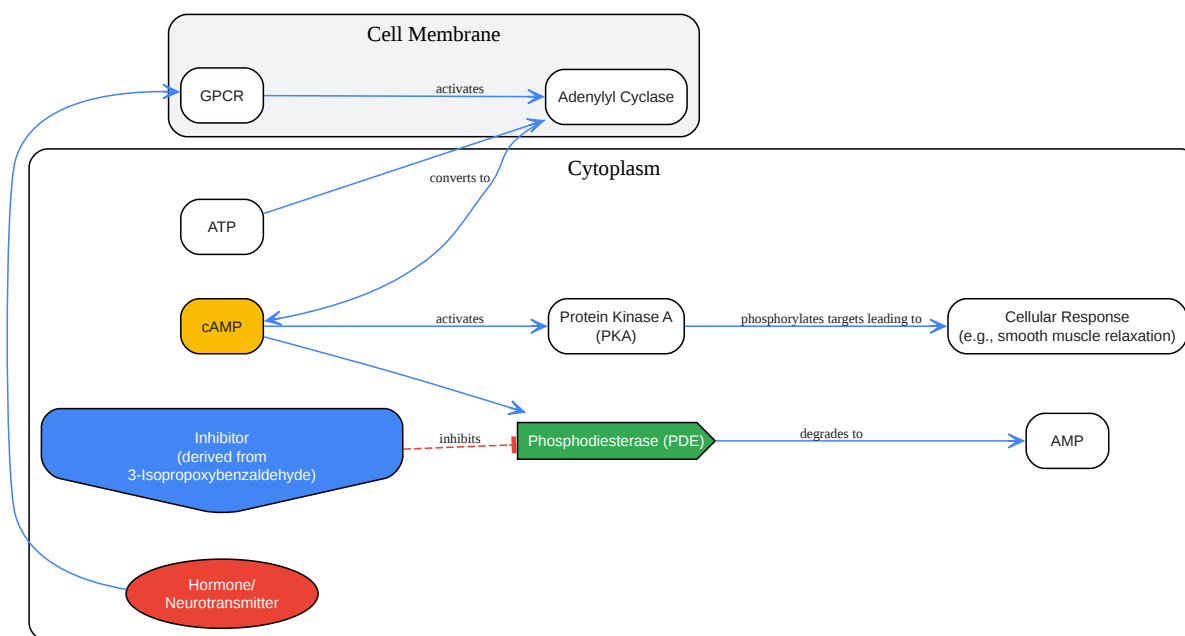
Phosphodiesterases are a family of enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP). Inhibitors of PDEs have therapeutic applications in a variety of diseases, including cardiovascular disorders, respiratory diseases, and neurological conditions. The 3-isopropoxyphenyl moiety can be incorporated into heterocyclic scaffolds to generate potent and selective PDE inhibitors. For instance, a hypothetical synthetic route could involve the condensation of **3-isopropoxybenzaldehyde** with a suitable active methylene compound, followed by cyclization to form a dihydropyridinone core, a common feature in many PDE3/4 inhibitors.<sup>[1]</sup>

## Development of Antiviral Agents

The structural features of **3-isopropoxybenzaldehyde** can be utilized in the design of novel antiviral agents. For example, it can serve as a starting material for the synthesis of chalcones and other flavonoids, which have been reported to exhibit antiviral activities. A plausible synthetic approach would involve the Claisen-Schmidt condensation of **3-isopropoxybenzaldehyde** with an appropriate acetophenone derivative.

A hypothetical signaling pathway illustrating the mechanism of action of a PDE inhibitor derived from **3-isopropoxybenzaldehyde** is depicted below.





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Hypothetical signaling pathway of a PDE inhibitor.

## Conclusion

**3-Isopropoxybenzaldehyde** is a readily accessible and highly versatile chemical intermediate with significant potential in organic synthesis. Its utility extends from fundamental transformations to the construction of complex, biologically active molecules. This guide has provided a detailed overview of its properties, synthesis, and reactivity, highlighting its importance as a building block for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science. The provided experimental protocols and

spectroscopic data serve as a practical resource for the effective utilization of this valuable compound in the laboratory.

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